molecular formula C14H13NO2 B7874564 2-(2-Methoxy-5-methylbenzoyl)pyridine

2-(2-Methoxy-5-methylbenzoyl)pyridine

Cat. No.: B7874564
M. Wt: 227.26 g/mol
InChI Key: AQJIDHMWBPJJHX-UHFFFAOYSA-N
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Description

Evolution and Contemporary Significance of Benzoylpyridine Scaffolds in Organic Chemistry

The pyridine (B92270) ring, a foundational heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.org This structural feature imparts pyridine with a unique set of chemical properties, including weak alkalinity and a distinct reactivity profile. Historically produced from coal tar, pyridine and its derivatives are now synthesized on a massive scale for a wide array of applications. wikipedia.org

The pyridine scaffold is a privileged structure in the fields of medicinal chemistry and agrochemicals. wikipedia.orgnih.gov Its presence is crucial in numerous commercial products, including pharmaceuticals and vitamins. The utility of the pyridine ring stems from its electronic properties and its ability to serve as a building block for more complex molecular architectures. slideshare.net The nitrogen atom in the ring can act as a hydrogen bond acceptor and a base, while the ring itself can undergo various chemical transformations.

The introduction of a benzoyl group to the pyridine ring gives rise to the benzoylpyridine scaffold. This combination creates a versatile framework that has been extensively explored in organic synthesis and drug discovery. The benzoyl moiety can influence the molecule's lipophilicity and its steric and electronic properties, which in turn can modulate its interaction with biological targets. The reactivity of the pyridine ring, particularly in cross-coupling reactions, makes the benzoylpyridine scaffold a valuable intermediate for synthesizing a diverse library of compounds.

A significant strategy in modern drug discovery is "scaffold-hopping," where the core structure of a known bioactive molecule is replaced with a different scaffold to discover new compounds with improved properties. nih.gov Benzoylpyridine scaffolds have been successfully used in this approach, demonstrating their importance in generating novel chemical entities with potential therapeutic applications, such as anticancer agents. nih.gov The continuous development of synthetic methodologies, including palladium-catalyzed reactions, has further expanded the accessibility and diversity of substituted benzoylpyridines. nih.gov

Distinctive Features of 2-(2-Methoxy-5-methylbenzoyl)pyridine within Benzoylpyridine Derivatives

Within the broad class of benzoylpyridine derivatives, this compound stands out due to its specific substitution pattern. This compound features a pyridine ring substituted at the 2-position with a benzoyl group, which itself is substituted with a methoxy (B1213986) group at the 2-position and a methyl group at the 5-position.

Below is a table summarizing the key chemical properties of this compound.

PropertyValueReference
Molecular Formula C₁₄H₁₃NO₂ fluorochem.co.uk
Molecular Weight 227.26 g/mol
IUPAC Name (2-methoxy-5-methylphenyl)(pyridin-2-yl)methanone
CAS Number 1283243-68-4 fluorochem.co.uk

Note: Molecular weight was calculated based on the molecular formula.

The specific arrangement of the methoxy and methyl groups on the benzoyl ring, coupled with its attachment to the 2-position of the pyridine ring, distinguishes this compound from other isomers and related derivatives. These features can lead to differences in physical properties, reactivity, and potential applications.

Current Research Trends and Open Questions in Benzoylpyridine Chemistry

The field of benzoylpyridine chemistry is dynamic, with several active areas of research. A primary trend is the continued exploration of these scaffolds in medicinal chemistry for the discovery and development of new therapeutic agents. zenodo.org Researchers are designing and synthesizing novel benzoylpyridine derivatives and evaluating their biological activities, with a significant focus on areas like oncology. nih.govresearchgate.net

Another major research trend involves the development of advanced and sustainable synthetic methods. This includes the use of catalysis, such as metal-catalyzed cross-coupling reactions, to build molecular complexity efficiently. There is also a growing emphasis on green chemistry principles to make the synthesis of these compounds more environmentally friendly. zenodo.org

Computational chemistry is playing an increasingly important role in guiding experimental work. zenodo.org Techniques like Density Functional Theory (DFT) calculations and molecular modeling are used to predict the properties, reactivity, and potential biological activity of new benzoylpyridine derivatives, which helps to rationalize experimental findings and design new molecules with desired characteristics.

Despite significant progress, several open questions remain in benzoylpyridine chemistry. One challenge is to achieve a deeper mechanistic understanding of the reactions involving these scaffolds to improve reaction yields and selectivity. For instance, resolving inconsistencies in reported yields for the synthesis of certain derivatives is an ongoing effort.

Furthermore, the exploration of benzoylpyridines in materials science is an emerging area. Research is underway to incorporate these scaffolds into polymers, coordination complexes for catalysis, and chemical sensors. zenodo.orgrsc.org The integration of benzoylpyridine chemistry with other scientific disciplines, such as biology, physics, and engineering, is expected to open up new avenues for innovation and application. zenodo.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxy-5-methylphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-7-13(17-2)11(9-10)14(16)12-5-3-4-8-15-12/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJIDHMWBPJJHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies and Precursor Design

Convergent and Divergent Synthesis of 2-(2-Methoxy-5-methylbenzoyl)pyridine

The formation of the central ketone linkage is the cornerstone of synthesizing this compound. Both catalytic and non-catalytic methods have been developed for this class of compounds.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl partners. libretexts.orgorganic-chemistry.org This approach would typically involve the coupling of a pyridine-2-boronic acid derivative with a benzoyl halide. For the target molecule, the reaction would couple 5-methylpyridine-2-boronic acid with 2-methoxy-5-methylbenzoyl chloride in the presence of a palladium catalyst and a base. organic-chemistry.org Challenges related to the stability and reactivity of 2-pyridyl boron reagents have been noted, but the development of advanced phosphine (B1218219) ligands and palladacycle catalysts has expanded the scope to include nitrogen-containing heterocycles. libretexts.orgorganic-chemistry.orgresearchgate.net

A related catalytic approach is the carbonylative Suzuki coupling, where a 2-halopyridine is reacted with an arylboronic acid under a carbon monoxide atmosphere, forming the ketone directly. researchgate.net

Friedel-Crafts Acylation and Related Reactions: Classical Friedel-Crafts acylation involves the reaction of an aromatic ring with an acyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). khanacademy.orglibretexts.org However, the direct acylation of pyridine (B92270) at the 2-position is complicated by the propensity of the pyridine nitrogen to coordinate with the Lewis acid, deactivating the ring towards electrophilic attack.

A more effective variant involves the reaction of an organometallic pyridine derivative with the appropriate acyl chloride. For instance, 2-lithiopyridine, generated by treating a 2-halopyridine with an organolithium reagent, can react as a nucleophile with 2-methoxy-5-methylbenzoyl chloride to form the desired ketone.

Oxidation of Secondary Alcohol Intermediates: A common and reliable two-step strategy involves the synthesis of the corresponding secondary alcohol, [phenyl(pyridin-2-yl)methanol], followed by its oxidation. prepchem.com

Alcohol Formation: The alcohol precursor, (2-methoxy-5-methylphenyl)(5-methylpyridin-2-yl)methanol, can be prepared by reacting 2-lithio-5-methylpyridine with 2-methoxy-5-methylbenzaldehyde.

Oxidation: The resulting alcohol is then oxidized to the ketone using a variety of reagents such as manganese dioxide (MnO₂), chromic acid, or milder, more selective methods like Swern or Dess-Martin periodinane oxidation. A patent describes a method for oxidizing phenyl(pyridine-2-yl)methanol to 2-benzoylpyridine (B47108) in high yield using dry air or oxygen with an ionic hydride catalyst. prepchem.com

Photochemical Reductive Arylation: A modern, catalyst-free approach involves the light-driven reductive arylation between a cyanopyridine and an aromatic aldehyde. google.comnih.gov This method proceeds via a proposed single-electron transfer (SET) mechanism to form a radical-radical cross-coupling product, which upon elimination of a nitrile anion yields the secondary alcohol. This intermediate can then be oxidized in a telescoped (one-pot) process using an oxidant like potassium permanganate (B83412) (KMnO₄) to afford the final benzoylpyridine product. google.com

MethodPyridine PrecursorBenzoyl PrecursorKey ReagentsCore Reaction Type
Suzuki Coupling 5-Methylpyridine-2-boronic acid2-Methoxy-5-methylbenzoyl chloridePd catalyst (e.g., Pd(PPh₃)₄), BaseC-C Cross-Coupling
Grignard/Lithium 2-Bromo-5-methylpyridine (B20793)2-Methoxy-5-methylbenzoyl chloriden-BuLi or MgNucleophilic Acyl Substitution
Oxidation 5-Methylpyridine2-Methoxy-5-methylbenzaldehyden-BuLi, then an oxidant (e.g., MnO₂)Grignard/Organolithium Addition & Oxidation
Photochemical 2-Cyano-5-methylpyridine2-Methoxy-5-methylbenzaldehydeLight (365 nm), DIPEA, then KMnO₄Reductive Arylation & Oxidation

Achieving the specific substitution pattern of this compound requires precise regiochemical control during the synthesis of its precursors.

Regioselective Functionalization of the Pyridine Ring: The starting material for the pyridine moiety is typically a pre-functionalized 5-methylpyridine. 2-Halo-5-methylpyridines are key intermediates. google.com These can be synthesized from 3-picoline (3-methylpyridine). For instance, N-oxidation of 3-picoline followed by rearrangement and subsequent halogenation can yield 2-halo-5-methylpyridine. Another approach involves the synthesis of 2-hydroxy-5-methylpyridine, which can then be converted to the corresponding 2-chloro or 2-bromo derivative. google.com The direct C-H functionalization of pyridines is challenging due to multiple reactive sites, but methods using temporary blocking groups have been developed to achieve high regioselectivity for functionalization at specific positions. researchgate.netnih.gov

Regioselective Functionalization of the Benzoyl Moiety: The 2-methoxy-5-methyl substitution pattern on the benzoyl precursor is critical. A logical synthetic route starts from commercially available p-cresol (B1678582) (4-methylphenol).

Carboxylation: p-Cresol can be carboxylated to form 2-hydroxy-5-methylbenzoic acid (p-cresotinic acid) via the Kolbe-Schmitt reaction. nist.gov

Etherification: The phenolic hydroxyl group is then methylated using a reagent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield 2-methoxy-5-methylbenzoic acid. nist.gov This sequence ensures the correct placement of the functional groups, as the hydroxyl group directs the carboxylation to the ortho position.

The resulting 2-methoxy-5-methylbenzoic acid can be converted into more reactive derivatives, such as 2-methoxy-5-methylbenzoyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com

The target molecule, this compound, is achiral. However, the development of stereoselective synthetic pathways is crucial for creating analogs with chiral centers or for controlling axial chirality in related, more sterically hindered biaryl systems.

If substituents were introduced ortho to the inter-aryl C-C bond (for example, at the 3-position of the pyridine ring or the 6-position of the benzoyl ring), rotation around this bond could be restricted, leading to atropisomerism. In such cases, the molecule would exist as a pair of non-superimposable enantiomers.

The synthesis of such axially chiral benzonitriles, which are precursors to ketones, has been achieved via N-heterocyclic carbene (NHC) organocatalysis in a dynamic kinetic resolution process. researchgate.net This demonstrates that by choosing the appropriate chiral catalyst, it is possible to control the stereochemistry during the formation of the biaryl axis. researchgate.net Although the parent compound does not require it, this methodology provides a clear blueprint for the development of chiral derivatives of this compound for applications where specific stereoisomers are desired. chemdad.com

Design and Synthesis of Novel Precursors for Methoxy-Substituted Benzoylpyridines

The efficient synthesis of the target molecule relies heavily on the availability and quality of its core building blocks. The design of novel precursors often focuses on improving reaction efficiency, cost-effectiveness, and functional group tolerance.

The primary precursors are a functionalized pyridine and a functionalized benzoic acid derivative.

PrecursorStructureSynthetic RouteKey Starting Materials
5-Methyl-2-bromopyridine 5-Methyl-2-bromopyridineMulti-step synthesis from 3-picoline.3-Methylpyridine (3-Picoline)
2-Cyano-5-methylpyridine 2-Cyano-5-methylpyridineSandmeyer reaction on 2-amino-5-methylpyridine (B29535) or substitution of 2-halo-5-methylpyridine.2-Amino-5-methylpyridine
2-Methoxy-5-methylbenzoic acid 2-Methoxy-5-methylbenzoic acidKolbe-Schmitt carboxylation of p-cresol followed by methylation. nist.govp-Cresol
2-Methoxy-5-methylbenzoyl chloride 2-Methoxy-5-methylbenzoyl chlorideChlorination of the corresponding carboxylic acid. prepchem.com2-Methoxy-5-methylbenzoic acid, Thionyl chloride
2-Methoxy-5-methylbenzaldehyde 2-Methoxy-5-methylbenzaldehydeOxidation of 2-methoxy-5-methylbenzyl alcohol or reduction of 2-methoxy-5-methylbenzoic acid.2-Methoxy-5-methylbenzyl alcohol

A key precursor for the benzoyl moiety is 2-methoxy-5-methylbenzoic acid. Research into related compounds, such as 2-propoxy-5-methylbenzoic acid, confirms a viable pathway starting from 2-hydroxy-5-methylbenzoic acid, which is first esterified, then alkylated (in this case, methylated), and finally hydrolyzed to give the desired acid. nist.gov This acid is then readily converted to the highly reactive acyl chloride using standard chlorinating agents. prepchem.com

For the pyridine fragment, 5-bromo-2-methylpyridin-3-amine (B1289001) is a commercially available and versatile precursor that can undergo Suzuki cross-coupling reactions to build more complex pyridine-based structures. nih.gov

Mechanistic Insights into Key Synthetic Transformations

Understanding the reaction mechanisms is essential for optimizing conditions and overcoming synthetic challenges.

Mechanism of Suzuki-Miyaura Coupling: The catalytic cycle of the Suzuki reaction is well-established and involves three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., 2-bromo-5-methylpyridine if the coupling partner is a benzoylboronic acid), forming a Pd(II) complex.

Transmetalation: The organoboron compound (e.g., 2-methoxy-5-methylphenylboronic acid) transfers its organic group to the palladium center in the presence of a base, which activates the boronic acid.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the cycle.

Mechanism of Friedel-Crafts Acylation: In reactions involving an acyl chloride and a Lewis acid like AlCl₃, the mechanism proceeds via an electrophilic aromatic substitution pathway. khanacademy.orglibretexts.org The Lewis acid coordinates to the chlorine atom of the acyl chloride, polarizing the C-Cl bond and generating a highly electrophilic acylium ion (R-C≡O⁺). This acylium ion is the active electrophile that is then attacked by the aromatic ring. In the case of using an organometallic nucleophile like 2-lithiopyridine, the mechanism is a straightforward nucleophilic acyl substitution where the pyridyl anion attacks the electrophilic carbonyl carbon of the acyl chloride.

Mechanism of Photochemical Reductive Arylation: The proposed mechanism for the catalyst-free reductive arylation of cyanopyridines with aldehydes begins with the photoexcitation of the aromatic aldehyde. google.com

Single Electron Transfer (SET): The excited aldehyde engages in a single electron transfer with a tertiary amine base (like DIPEA), generating a ketyl radical anion.

Radical-Radical Coupling: Concurrently, the cyanopyridine is reduced to a radical anion. This radical anion then couples with the ketyl radical.

Elimination: The resulting anionic adduct eliminates a cyanide anion to form the corresponding secondary alcohol, which can be subsequently oxidized to the ketone. google.com

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in a molecule can be determined.

Based on these comparisons, a predicted set of NMR data for 2-(2-Methoxy-5-methylbenzoyl)pyridine is presented below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-H3'7.5 - 7.7125 - 127
Pyridine-H4'7.8 - 8.0136 - 138
Pyridine-H5'7.3 - 7.5122 - 124
Pyridine-H6'8.6 - 8.8149 - 151
Benzoyl-H37.1 - 7.3120 - 122
Benzoyl-H47.3 - 7.5132 - 134
Benzoyl-H67.0 - 7.2112 - 114
Methoxy (B1213986) (-OCH₃)3.8 - 4.055 - 57
Methyl (-CH₃)2.3 - 2.520 - 22
Carbonyl (C=O)-195 - 198

Note: These are predicted values based on the analysis of structurally related compounds and established NMR principles. Actual experimental values may vary.

Multidimensional NMR Techniques for Complete Structure and Stereochemistry Assignment

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a suite of multidimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. COSY spectra would reveal the coupling relationships between adjacent protons within the pyridine (B92270) and benzoyl rings. HSQC would correlate each proton to its directly attached carbon atom. Finally, HMBC experiments would provide crucial information about the connectivity across multiple bonds, for instance, confirming the linkage between the pyridine ring, the carbonyl group, and the substituted benzene (B151609) ring.

Dynamic NMR Studies for Conformational Analysis

The bond connecting the pyridine ring and the benzoyl group, as well as the bond between the benzoyl group and the methoxy-methyl-phenyl ring, allows for rotational freedom. Dynamic NMR (DNMR) studies, conducted at various temperatures, could provide insights into the conformational dynamics of the molecule. By analyzing changes in the NMR spectra with temperature, it is possible to determine the energy barriers for rotation around these single bonds and to identify the preferred conformation in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are particularly useful for identifying functional groups.

For this compound, the IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1680 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups would be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group would likely produce a strong band around 1250 cm⁻¹. The C-N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region. A predicted summary of key IR absorptions is provided in the table below.

Table 2: Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch2980 - 2850
Carbonyl (C=O) Stretch1680 - 1650
Aromatic C=C and C=N Stretch1600 - 1400
C-O (Methoxy) Stretch1260 - 1240

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₄H₁₃NO₂), the expected exact mass would be calculated and compared to the experimentally measured value with a high degree of accuracy.

Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods. The resulting mass spectrum would not only provide the molecular ion peak but also a characteristic fragmentation pattern. Key fragmentation pathways would likely involve the cleavage of the bond between the carbonyl group and the pyridine ring, and the loss of the methyl or methoxy groups. Analysis of these fragments provides further confirmation of the compound's structure.

Single Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determination

The definitive method for determining the three-dimensional structure of a crystalline solid is Single Crystal X-ray Diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's architecture in the solid state.

Although a crystal structure for this compound is not currently available in the Cambridge Structural Database, analysis of a closely related compound, 5-(2-Hydroxy-5-methoxybenzoyl)-1-methyl-3-nitropyridin-2(1H)-one, reveals important structural features that are likely to be conserved researchgate.net. In this analog, the dihedral angle between the pyridine and benzene rings is significant, indicating a non-planar conformation researchgate.net. The crystal packing is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-π stacking interactions researchgate.net. It is expected that this compound would also adopt a non-planar conformation in the solid state to minimize steric hindrance between the two aromatic rings.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* transitions within the aromatic pyridine and benzoyl rings, as well as n-π* transitions associated with the carbonyl group. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent polarity.

Fluorescence spectroscopy can provide further insights into the electronic structure and excited state properties of the molecule. Upon excitation at an appropriate wavelength, the compound may exhibit fluorescence, and the emission spectrum, quantum yield, and lifetime would be valuable parameters for characterizing its photophysical behavior. While specific data is not available, studies on other substituted pyridines suggest that these compounds can be fluorescent, with the emission properties being sensitive to the nature and position of the substituents.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. For a molecule like 2-(2-Methoxy-5-methylbenzoyl)pyridine, DFT calculations would provide fundamental information about its behavior.

DFT calculations could predict the electronic structure of this compound, detailing the arrangement and energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A map of the electrostatic potential surface would reveal the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is key to understanding its intermolecular interactions.

The flexibility of this compound arises from the rotation around the single bonds connecting the pyridine (B92270) ring, the carbonyl group, and the methoxy-methyl-phenyl group. A conformational analysis using DFT would identify the most stable three-dimensional arrangements (conformers) of the molecule. By calculating the relative energies of these conformers, an energy landscape could be constructed, providing insights into the molecule's preferred shapes and the energy barriers between different conformations.

In Silico Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can predict the spectroscopic signatures of a molecule, which can be invaluable for interpreting experimental data. For this compound, theoretical calculations could generate predicted Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption wavelengths. Comparing these theoretical spectra with experimental ones can help confirm the molecule's structure and assign specific spectral features to corresponding atomic or electronic transitions.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the lowest-energy path from reactants to products. This includes locating and characterizing the geometry and energy of transition states, which are the high-energy intermediates that govern the reaction rate. Such studies would provide a detailed, step-by-step understanding of how the molecule is formed or how it might react with other chemical species.

Coordination Chemistry and Advanced Ligand Design

Synthesis and Characterization of Metal Complexes of 2-(2-Methoxy-5-methylbenzoyl)pyridine

The synthesis of metal complexes involving this compound typically proceeds through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Common metal ions used in forming such complexes include, but are not limited to, transition metals like copper(II), nickel(II), cobalt(II), and zinc(II). The reaction is generally carried out in polar solvents such as ethanol (B145695) or methanol, where both the ligand and the metal salt exhibit adequate solubility. Gentle heating or refluxing may be employed to ensure the completion of the reaction. nih.gov The resulting metal complexes often precipitate from the solution upon cooling or after partial removal of the solvent.

The characterization of these newly synthesized complexes is crucial to confirm their formation and elucidate their structural and electronic properties. A combination of spectroscopic and analytical techniques is employed for this purpose:

Infrared (IR) Spectroscopy: This technique is vital for identifying the coordination sites of the ligand. The IR spectrum of the free ligand shows a characteristic stretching vibration for the carbonyl group (ν(C=O)) and several bands corresponding to the pyridine (B92270) ring vibrations. Upon coordination to a metal center, a noticeable shift in these frequencies is expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zinc(II), ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the complex in solution. Shifts in the chemical environments of the protons and carbons near the coordination sites provide direct evidence of metal-ligand interaction.

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic transitions within the complex. For complexes of transition metals, d-d transitions and charge-transfer bands can be observed, providing insights into the coordination geometry and the nature of the metal-ligand bonding.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive technique for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Based on its molecular structure, this compound is anticipated to function as a bidentate chelating ligand. Coordination is expected to occur through the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, forming a stable five-membered chelate ring with the metal ion. This N,O-bidentate coordination is a well-established mode for 2-acylpyridine and related ligands. rsc.org

The coordination geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, the molar ratio of ligand to metal, and the presence of other coordinating species such as counter-ions or solvent molecules. For instance, in a complex with a 2:1 ligand-to-metal ratio (ML₂), a six-coordinate, distorted octahedral geometry is commonly observed for many first-row transition metals. mdpi.commdpi.com If the metal-to-ligand ratio is 1:1, the coordination sphere may be completed by anions or solvent molecules, leading to geometries such as tetrahedral or square planar, depending on the electronic preference of the metal ion.

Table 1: Predicted Coordination Geometries for Hypothetical Complexes of this compound (L)
Complex StoichiometryMetal Ion ExampleLikely Coordination NumberPredicted Geometry
[M(L)₂Cl₂]Co(II), Ni(II)6Octahedral
[M(L)Cl₂]Cu(II)4Distorted Tetrahedral/Square Planar
[M(L)₂]²⁺Ni(II)6Octahedral
[M(L)Cl₂]Zn(II)4Tetrahedral

The this compound ligand possesses two key donor sites: the sp²-hybridized nitrogen atom of the pyridine ring and the sp²-hybridized oxygen atom of the carbonyl group. The electronic properties of the ligand are modulated by the substituents on the benzoyl ring. Both the methoxy (B1213986) (-OCH₃) group at the ortho position and the methyl (-CH₃) group at the meta position (relative to the carbonyl group) are electron-donating. This electronic enrichment increases the electron density at the carbonyl oxygen, potentially enhancing its donor capability compared to the unsubstituted 2-benzoylpyridine (B47108).

The formation of the metal-ligand bond can be directly observed through spectroscopic analysis. In IR spectroscopy, the coordination of the carbonyl oxygen to the metal center results in a weakening of the C=O double bond, which manifests as a shift of the ν(C=O) stretching frequency to a lower wavenumber (a redshift). The magnitude of this shift can provide a qualitative measure of the strength of the metal-oxygen bond. Similarly, characteristic vibrations of the pyridine ring are expected to shift upon coordination of the nitrogen atom. mdpi.com

Table 2: Expected IR Spectral Shifts upon Coordination of this compound
Vibrational ModeTypical Frequency in Free Ligand (cm⁻¹)Expected Shift upon ComplexationReason for Shift
ν(C=O)~1670-1690-20 to -50 cm⁻¹Coordination of carbonyl oxygen to the metal center weakens the C=O bond.
Pyridine ring breathing~990-1050+10 to +20 cm⁻¹Coordination of pyridine nitrogen restricts ring vibrations.
ν(M-O)N/AAppearance of new band (~400-500 cm⁻¹)Formation of a new metal-oxygen bond.
ν(M-N)N/AAppearance of new band (~250-350 cm⁻¹)Formation of a new metal-nitrogen bond.

Modulation of Coordination Behavior Through Structural Modification of the Benzoylpyridine Ligand

The coordination behavior of the benzoylpyridine scaffold can be systematically tuned through structural modifications. By altering the functional groups on the ligand, one can change its denticity, steric profile, and electronic properties, thereby influencing the structure and reactivity of the resulting metal complexes.

One common modification involves the derivatization of the carbonyl group. For example, condensation of the ketone with hydrazines or primary amines can generate hydrazone or Schiff base ligands, respectively. nih.govmdpi.com This transformation introduces additional donor atoms (imine nitrogens), increasing the ligand's denticity from bidentate to tridentate or higher. This often leads to the formation of more stable complexes with different coordination geometries compared to the parent benzoylpyridine ligand.

Furthermore, altering the substituents on the aromatic rings can fine-tune the ligand's electronic properties. The introduction of electron-withdrawing groups (e.g., -NO₂, -Cl) would decrease the donor strength of the coordinating atoms, while the existing electron-donating groups (-OCH₃, -CH₃) in this compound enhance it. This electronic tuning can impact the stability of the metal complexes and their redox potentials.

Application of Metal-Ligand Complexes in Supramolecular Chemistry

Metal-ligand complexes are powerful building blocks, or "tectons," for the construction of larger, highly organized structures known as supramolecular assemblies. The predictable coordination geometries of the complexes, combined with the potential for weaker intermolecular interactions, allow for the rational design of one-, two-, or three-dimensional networks.

Complexes of this compound are well-suited for applications in supramolecular chemistry. The aromatic pyridine and benzoyl rings provide flat surfaces capable of participating in π-π stacking interactions, which can play a crucial role in organizing the complexes in the solid state. nih.gov The specific arrangement and orientation of these rings, dictated by the coordination geometry around the metal center, will influence the directionality and strength of these stacking interactions.

Moreover, while the ligand itself lacks strong hydrogen bond donors, the methoxy oxygen and the carbonyl oxygen can act as hydrogen bond acceptors. If co-ligands with hydrogen bond donor capabilities (e.g., water, ammonia) or protic solvent molecules are incorporated into the crystal lattice, extensive hydrogen-bonding networks can form, linking the individual complex units into elaborate supramolecular architectures. researchgate.net The interplay between the strong, directional coordination bonds and these weaker, non-covalent interactions governs the final self-assembled structure.

Reactivity Studies and Mechanistic Organic Chemistry

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Pyridine (B92270) and Benzoyl Moieties

The pyridine ring in 2-(2-methoxy-5-methylbenzoyl)pyridine is electron-deficient due to the electronegativity of the nitrogen atom, which influences its susceptibility to substitution reactions. acs.orgyoutube.com Conversely, the benzoyl group possesses a benzene (B151609) ring that can undergo electrophilic substitution, with its reactivity being modulated by the methoxy (B1213986) and methyl substituents, as well as the deactivating effect of the carbonyl group.

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. youtube.com When such reactions do occur, they typically require harsh conditions and proceed at the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions would lead to a highly unstable cationic intermediate with the positive charge on the nitrogen atom. youtube.com The presence of the benzoyl group, an electron-withdrawing substituent, further deactivates the pyridine ring towards electrophilic attack.

In contrast, the benzoyl ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and methyl groups. These groups direct incoming electrophiles to the ortho and para positions relative to themselves. However, the carbonyl group of the benzoyl moiety is a deactivating group, directing electrophilic attack to the meta position. The interplay of these directing effects determines the regioselectivity of substitution on the benzoyl ring.

Nucleophilic aromatic substitution on the pyridine ring is more facile, particularly at the positions ortho and para to the nitrogen atom (2-, 4-, and 6-positions). quora.com This is because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer complex intermediate. youtube.com Therefore, in this compound, nucleophilic attack is most likely to occur at the 6-position of the pyridine ring.

Table 1: Predicted Regioselectivity of Substitution Reactions

Reaction TypeMoietyPredicted Position of AttackRationale
Electrophilic SubstitutionPyridine Ring3- and 5-positionsAvoidance of placing a positive charge on the nitrogen atom. youtube.com
Electrophilic SubstitutionBenzoyl RingOrtho/para to methoxy and methyl groupsActivating and directing effects of methoxy and methyl groups.
Nucleophilic SubstitutionPyridine Ring6-positionStabilization of the negative intermediate by the nitrogen atom. quora.com

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can occur at several sites, including the carbonyl group, the methoxy group, and the methyl group.

The carbonyl group can be reduced to a secondary alcohol, phenyl(pyridin-2-yl)methanol (B192787), using common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The resulting alcohol can be subsequently oxidized back to the ketone. google.com For instance, the oxidation of the methylene (B1212753) group in substituted 2-benzylpyridines to the corresponding ketone has been achieved using copper or iron catalysts with molecular oxygen. researchgate.net

The methoxy group on the benzoyl ring is generally stable to oxidation, but under strong oxidizing conditions, it could potentially be cleaved. The methyl group is susceptible to oxidation to a carboxylic acid with strong oxidizing agents like potassium permanganate (B83412), particularly under forcing conditions. mdpi.com

Vapor phase oxidation of related compounds like 2-methyl-5-ethylpyridine on a modified vanadium oxide catalyst has been shown to result in the oxidation of the alkyl substituents. ect-journal.kz This suggests that under similar conditions, the methyl group of this compound could be oxidized.

Table 2: Potential Oxidation and Reduction Products

Reagent/ConditionFunctional Group TargetedPotential Product
Sodium Borohydride (NaBH4)Carbonyl2-(2-Methoxy-5-methylphenyl)(pyridin-2-yl)methanol
Potassium Permanganate (KMnO4)Methyl2-(2-Methoxy-5-carboxybenzoyl)pyridine
Copper/Iron Catalyst + O2Methylene (if reduced)This compound

Photochemical and Thermal Reactivity Profiles

The photochemical behavior of benzoylpyridines has been a subject of interest. 2-Benzoylpyridine (B47108), a related compound, is known to undergo photocyclization in aqueous solution. acs.org Upon irradiation, it is proposed that the excited state of the ketone undergoes an intramolecular hydrogen abstraction from the pyridine ring, leading to the formation of a diradical intermediate which then cyclizes. It is plausible that this compound could exhibit similar photochemical reactivity. The presence of substituents on the benzoyl ring may influence the efficiency and pathway of such photoreactions. acs.org

The thermal stability of the molecule is expected to be relatively high. However, at elevated temperatures, degradation is likely to occur. Studies on the thermal degradation of poly(vinylpyridine)s indicate that the degradation mechanism is influenced by the position of the nitrogen atom in the pyridine ring. researchgate.net For this compound, thermal degradation could involve cleavage of the bond between the carbonyl group and the pyridine ring, or fragmentation of the pyridine and benzoyl rings themselves. The thermal degradation of related phthalonitrile (B49051) foams, which also contain aromatic and nitrogen functionalities, proceeds in multiple stages, involving the release of small gaseous molecules and the eventual carbonization of the material. mdpi.com

Kinetic and Thermodynamic Studies of Reaction Pathways

Detailed kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature. However, studies on related systems provide a basis for understanding the factors that would govern its reaction rates and equilibria.

The kinetics of nucleophilic substitution on pyridine rings are well-documented. For instance, the reactions of 2-chloropyridines with nucleophiles follow second-order kinetics. jocpr.com The rate of substitution is influenced by the nature of the nucleophile, the solvent, and the substituents on the pyridine ring.

Thermodynamic considerations for reactions such as hydride transfer have been studied for related benzopyran compounds, providing insights into the relationship between structure and reactivity. nih.gov The thermodynamic driving force for a reaction is dependent on the relative stability of the reactants and products. In the case of substitution reactions, the stability of the intermediates, such as the Meisenheimer complex in nucleophilic substitution, plays a crucial role in determining the reaction pathway. youtube.com

Table 3: Factors Influencing Reaction Kinetics and Thermodynamics

Reaction TypeInfluencing FactorsExpected Effect on this compound
Nucleophilic SubstitutionNature of Nucleophile, Solvent PolarityStronger nucleophiles and polar aprotic solvents would likely increase the reaction rate.
Electrophilic SubstitutionSubstituent EffectsMethoxy and methyl groups activate the benzoyl ring, while the pyridin-2-ylcarbonyl group deactivates it.
Redox ReactionsStrength of Oxidizing/Reducing AgentStronger agents are required for the oxidation of the methyl group or reduction of the carbonyl.
Photochemical ReactionsWavelength of Light, SolventThe efficiency of photochemical processes would be wavelength and solvent-dependent. acs.org

Derivatization Strategies and Structure Property Relationship Spr Studies

Systematic Synthesis of Analogues of 2-(2-Methoxy-5-methylbenzoyl)pyridine

The introduction of diverse substituents on the pyridine (B92270) and benzoyl rings of this compound allows for a comprehensive investigation of steric, electronic, and lipophilic effects. Synthetic routes to such analogues often involve the coupling of appropriately substituted pyridine and benzoyl precursors. Common methods include the reaction of 2-pyridyl organometallic reagents with benzoyl chlorides or the Friedel-Crafts acylation of a substituted benzene (B151609) with a picolinoyl chloride derivative. chemicalbook.com A modular, light-driven, catalyst-free reductive arylation between aromatic aldehydes and cyanopyridines also presents a modern approach to constructing benzoylpyridines. nih.gov

The following interactive table details potential substituent variations and their anticipated impact on the electronic character of the molecule.

VariationPositionSubstituent (R)Predicted Electronic Effect
Pyridine Ring 4-position-Cl, -Br, -CF₃Electron-withdrawing
4-position-OCH₃, -N(CH₃)₂Electron-donating
5-position-NO₂Strongly electron-withdrawing
5-position-CH₃Weakly electron-donating
6-position-ArylModulates electronic and steric properties
Benzoyl Ring 2'-position (Methoxy group)-OH, -OCF₃, -SCH₃Modulates H-bonding and electronics
4'-position-F, -ClHalogen bonding, electron-withdrawing
5'-position (Methyl group)-Ethyl, -Isopropyl, -t-ButylIncreases steric bulk and lipophilicity
5'-position (Methyl group)-CF₃, -CNStrongly electron-withdrawing
This table illustrates potential analogues and their predicted electronic effects based on established principles of physical organic chemistry.

Research on related 6-aryl-2-benzoyl-pyridines has shown that modifications to the benzoyl ring can significantly influence the compound's properties, highlighting the importance of substituent choice in molecular design. acs.orgscinapse.io

Isosteric and bioisosteric replacements are powerful tools for fine-tuning molecular properties. cambridgemedchemconsulting.comdrughunter.com A bioisostere is a functional group or atom that can be substituted for another to create a new compound with similar biological or physical properties. cambridgemedchemconsulting.com

For this compound, key bioisosteric replacements can be considered for various parts of the molecule:

Methoxy (B1213986) Group (-OCH₃) Bioisosteres : The methoxy group can be a target for metabolism. Its replacement can enhance metabolic stability. researchgate.net Common bioisosteres include halogens (especially fluorine), trifluoromethyl, difluoromethyl, and methylthio groups. cambridgemedchemconsulting.comresearchgate.netchemrxiv.org

Pyridine Ring Bioisosteres : Replacing the pyridine ring with other heterocycles like pyrimidine, pyrazine, or thiophene (B33073) can alter the molecule's basicity, polarity, and hydrogen bonding capabilities. chemrxiv.orgnih.gov The use of saturated rings like piperidine (B6355638) can lead to significant changes in molecular geometry and lipophilicity. chemrxiv.org

Other Replacements : The methyl group can be replaced by a chlorine atom to achieve a similar size with a different electronic effect. The linking carbonyl group can be replaced by an oxetane (B1205548) to maintain a similar steric volume with reduced lipophilicity. pressbooks.pub

The following interactive table outlines potential bioisosteric replacements for different parts of the this compound structure.

Original GroupPositionBioisosteric ReplacementRationale for Replacement
Methoxy (-OCH₃)2'-FImprove metabolic stability, increase lipophilicity. chemrxiv.org
Methoxy (-OCH₃)2'-OHIntroduce hydrogen bond donor capability.
Methoxy (-OCH₃)2'-CHF₂Modulate electronic properties and lipophilicity. researchgate.net
PyridineCorePyrimidineAlter hydrogen bonding pattern and basicity.
PyridineCoreThiopheneChange aromaticity and electronic distribution.
Methyl (-CH₃)5-ClSimilar size, but different electronic effect.
Carbonyl (C=O)LinkerOxetaneMimic steric volume with reduced lipophilicity. pressbooks.pub

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemical Design

Quantitative Structure-Property Relationship (QSPR) modeling uses computational methods to create mathematical models that link the structural features of molecules to their physicochemical properties. kg.ac.rsresearchgate.net This predictive capability is invaluable for prioritizing the synthesis of new compounds.

For a series of this compound analogues, QSPR models could predict properties like solubility, lipophilicity (logP), and melting point. The development of a QSPR model typically involves generating a dataset of compounds with known properties, calculating a wide range of molecular descriptors, and then using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build and validate a predictive model. kg.ac.rs For instance, QSPR studies on formyl- and acetylpyridine-3-thiosemicarbazones have successfully modeled their lipophilicity using topological descriptors. kg.ac.rs

The interactive table below presents a hypothetical dataset that could form the basis of a QSPR model for predicting the lipophilicity (logP) of this compound analogues.

Analogue (Substituent at 4'-position)Experimental logPTopological Descriptor (e.g., Wiener Index)Electronic Descriptor (e.g., Dipole Moment)
-H (Parent Compound)3.21502.5 D
-F3.41523.1 D
-Cl3.71583.3 D
-CH₃3.61602.3 D
-NO₂2.91655.8 D
This table is a hypothetical representation of data for a QSPR study.

Correlation of Structural Features with Chemical Reactivity and Stability

The chemical reactivity and stability of this compound and its derivatives are intrinsically linked to their structural features. An understanding of these relationships is essential for predicting their behavior and designing more stable compounds.

The electronic nature of the substituents on both the pyridine and benzoyl rings is a primary determinant of reactivity. lumenlearning.com Electron-donating groups on the benzoyl ring, such as the methoxy group, activate it towards electrophilic attack, while the pyridine ring is generally less reactive to electrophiles due to the electron-withdrawing nitrogen atom. lumenlearning.com Conversely, the pyridine ring is more susceptible to nucleophilic attack, particularly when bearing electron-withdrawing substituents. The electrophilicity of the central carbonyl group is also modulated by the substituents on both aromatic rings.

The stability of these compounds is influenced by factors such as photosensitivity and metabolic degradation. Benzoylpyridine-based hydrazones, for example, have been reported to be photochromic. researchgate.netnih.gov The metabolic stability can often be enhanced by replacing metabolically labile groups, such as the methoxy group, with more robust alternatives. researchgate.net

The following interactive table summarizes the expected influence of various substituent types on the reactivity and stability of the this compound scaffold.

Structural FeatureInfluence on ReactivityInfluence on Stability
Electron-donating group on benzoyl ring Increases reactivity towards electrophiles. Decreases reactivity of carbonyl group.May decrease oxidative stability.
Electron-withdrawing group on benzoyl ring Decreases reactivity towards electrophiles. Increases reactivity of carbonyl group.May increase oxidative stability.
Electron-donating group on pyridine ring Increases reactivity towards electrophiles.May decrease oxidative stability.
Electron-withdrawing group on pyridine ring Increases reactivity towards nucleophiles.May increase resistance to certain degradation pathways.
Bulky substituents near reactive sites May sterically hinder reactions.Can increase kinetic stability by blocking reaction pathways.

Advanced Applications in Chemical Science and Materials Research

Catalytic Applications of 2-(2-Methoxy-5-methylbenzoyl)pyridine and Its Metal Complexes

The structure of this compound, featuring a nitrogen atom in the pyridine (B92270) ring and a carbonyl oxygen, allows it to act as a potential bidentate ligand, chelating with various metal centers. This coordination ability is fundamental to its application in catalysis.

Investigation as Ligands in Homogeneous and Heterogeneous Catalysis

The pyridine and carbonyl groups of benzoylpyridine derivatives can coordinate with transition metals like ruthenium, copper, palladium, and nickel, forming stable metal complexes that can act as catalysts. nih.govnih.gov These complexes are active in a variety of chemical transformations.

In homogeneous catalysis , metal complexes of pyridine-based ligands are soluble in the reaction medium, offering high activity and selectivity. Schiff base ligands derived from pyridine derivatives, for instance, form complexes with Cu(II) and Zn(II) that are functional in various synthetic and catalytic processes. nih.gov The electronic properties of the benzoylpyridine ligand, influenced by substituents like the methoxy (B1213986) and methyl groups in this compound, can be fine-tuned to modulate the catalytic activity of the metallic center. Research on other pyridine-based ligands has shown that such tuning affects the efficiency of catalytic cycles.

In heterogeneous catalysis , these complexes can be immobilized on solid supports. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as easy separation and reusability of the catalyst. While direct studies on immobilized this compound are not widely documented, the principles are well-established for related pyridine-containing molecules.

The table below summarizes representative catalytic systems involving pyridine-based ligands, illustrating the types of reactions where derivatives like this compound could be investigated.

Catalyst SystemReaction TypeKey Findings
Ruthenium-Pyridine ComplexPhotocatalytic SulfonylationVisible-light photoredox catalysis enables the formation of carbon-sulfur bonds using Ru(bpy)₃₂. beilstein-journals.org
Copper-Diamine ComplexAsymmetric Propargylamine SynthesisChiral diamine-copper(I) complexes catalyze the enantioselective addition of phenylacetylene (B144264) to imines. thieme-connect.de
Nickel-Biimidazoline ComplexAsymmetric C-H ArylationA dual photoredox/nickel catalysis system with a chiral biimidazoline ligand achieves enantioselective arylation of benzylic C-H bonds. nih.gov
Palladium-PyridylphosphineMethoxycarbonylationPyridylphosphine ligands enhance the rate and selectivity of palladium-catalyzed methoxycarbonylation of propyne.

Role in Enantioselective and Regioselective Transformations

The development of catalysts that can control the stereochemical outcome of a reaction is a major goal in chemical synthesis. Chiral ligands are essential for enantioselective catalysis, producing one enantiomer of a chiral product over the other.

Enantioselective Catalysis : By designing chiral versions of benzoylpyridine ligands, it is possible to create asymmetric catalysts. For example, incorporating a chiral center into the ligand backbone can induce enantioselectivity in metal-catalyzed reactions. Research into photoredox/nickel dual catalysis has demonstrated that sterically hindered chiral biimidazoline ligands are effective for the asymmetric synthesis of 1,1-diaryl alkanes. nih.gov Although not using benzoylpyridines directly, this highlights a strategy where a chiral ligand containing a pyridine-like moiety controls enantioselectivity. Proline-catalyzed aldol (B89426) reactions are another example where a bifunctional catalyst with a secondary amine and a carboxylic acid directs the stereochemical outcome through a well-defined transition state. youtube.com

Regioselective Catalysis : Many reactions can yield multiple constitutional isomers. A regioselective catalyst directs the reaction to form a specific isomer. The choice of ligand and metal can control regioselectivity in catalytic processes. For instance, in the hydrocarboxylation of styrenes using a dual visible-light-nickel catalysis system, the ligand dictates the outcome: neocuproine (B1678164) favors the Markovnikov product, while 1,4-bis(diphenylphosphino)butane (B1266417) (dppb) leads to the anti-Markovnikov product. nih.gov Similarly, catalyst-controlled regiodivergent [3+2] annulations have been achieved using dipeptide phosphine (B1218219) catalysts, where simply changing the catalyst's configuration directs the reaction to different products. rsc.org This principle could be applied to reactions involving this compound, where the ligand structure would direct reactants to a specific site.

Precursor Development for Functional Materials (e.g., Optoelectronic Systems, Sensors)

The conjugated π-system of benzoylpyridines, which spans both aromatic rings, makes them attractive building blocks for functional organic materials. The electronic properties of these molecules can be tuned by adding electron-donating or electron-withdrawing groups. nih.gov

Optoelectronic Systems : Benzoylpyridines and their derivatives are investigated as photosensitizers and components of luminescent materials. nih.govrsc.org Their ability to absorb UV or visible light and participate in energy transfer processes is key to this function. For example, insulating the π-conjugated system of a 2,2′-bipyridine ligand within a rotaxane structure enhances its photophysical properties, leading to improved performance in light-emitting iridium complexes and visible-light-driven nickel catalysts. rsc.org The electronically differentiated nature of benzoylpyridines makes them potential candidates for new and tunable photosensitizers. acs.org A novel luminescent benzoylimino derivative was synthesized via a photochemical oxidation reaction, demonstrating strong aggregation-induced emission with high efficiency in the solid state. researchgate.net

Chemical Sensors : The ability of the benzoylpyridine scaffold to chelate metal ions is exploited in the design of chemical sensors. Pyridine derivatives have been developed as fluorescent sensors for various cations. mdpi.com The binding of a metal ion to the pyridine nitrogen and potentially the carbonyl oxygen can cause a change in the molecule's fluorescence, allowing for the detection of the ion. mdpi.com For instance, a fluorescence grating sensor based on a pyridine derivative was shown to identify toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com Furthermore, complexes formed between a sensor molecule and a primary ion (like Zn²⁺) can then be used to detect anions, such as phosphate (B84403) derivatives. mdpi.com The dual functionality of some diphenylpyridine derivatives allows them to act as fluorescent sensors for monitoring polymerization processes and for determining the efficiency of superacid generation by photoinitiators. nih.gov

The table below details examples of pyridine derivatives used in functional materials.

Compound/SystemApplicationMechanism/Key Feature
2,6-diphenylpyridine derivativesFluorescent SensorMonitors free-radical photopolymerization and quantifies superacid generation. nih.gov
Pyridine-based fluorescence arrayHeavy Metal Ion SensorDifferential binding of metal ions (Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺) produces distinct fluorescent responses. mdpi.com
Di-(2-picolyl)amine-styrylflavyliumNIR ChemosensorThe Zn²⁺-complex of the sensor selectively detects phosphate derivatives like ATP and ADP through fluorescence enhancement. mdpi.com
Insulated 2,2′-bipyridine rotaxaneLuminescent Material/PhotocatalysisEnhanced photoproperties due to π-extension and steric effects from the rotaxane structure. rsc.org
Benzoylimino derivativeOxygen SensorA photochemical reaction from a precursor leads to a product whose fluorescence is sensitive to oxygen. researchgate.net

Green Chemistry Approaches in the Synthesis and Application of Benzoylpyridine Derivatives

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of benzoylpyridines is an area where these principles are increasingly being applied.

Sustainable Synthetic Methods : Traditional methods for synthesizing benzoylpyridines often involve harsh reagents and conditions. orgsyn.org Modern approaches focus on milder, more efficient, and environmentally benign alternatives. One such method is a modular, light-driven, and catalyst-free reductive arylation between an aryl aldehyde and a cyanopyridine, followed by oxidation. nih.govacs.org This photochemical process uses light as a "traceless" reagent, enhancing sustainability. acs.org Another green approach involves the direct 2-acylation of pyridines using an oxidant like dipotassium (B57713) peroxodisulfate in water, which serves as a green solvent. chemicalbook.com A one-step oxidation of phenyl(pyridin-2-yl)methanol (B192787) using dry air as the oxidant and an ionic hydride as the catalyst also represents an environmentally friendly route with a high yield. google.com

Atom Economy and Waste Reduction : Multi-component reactions, where three or more reactants combine in a single step to form a product, are a cornerstone of green synthesis as they maximize atom economy and reduce waste. Solvent-free methods, such as mechanochemical synthesis using manual grinding or vortex mixing, further improve the environmental profile by eliminating the need for hazardous organic solvents. nih.gov

The table below outlines several green chemistry approaches for the synthesis of pyridine derivatives.

Green ApproachDescriptionExample Reaction
Photochemical Synthesis Uses light to drive reactions, often under mild, catalyst-free conditions.Reductive arylation of cyanopyridines with aryl aldehydes followed by telescoped oxidation. nih.govacs.org
Aqueous Media Utilizes water as a safe, non-toxic, and inexpensive solvent.K₂S₂O₈-mediated acylation of pyridines with alcohols in water at 120°C. chemicalbook.com
Benign Oxidants Employs environmentally friendly oxidizing agents.Oxidation of phenyl(pyridin-2-yl)methanol using dry air or oxygen as the oxidant. google.com
Solvent-Free Reactions Reactions are conducted without a solvent, reducing waste and simplifying purification.Mechanochemical synthesis of 2-phenylimidazo[1,2-α]pyridine by manual grinding or vortex mixing. nih.gov
Microwave-Assisted Synthesis Uses microwave irradiation to accelerate reactions, often leading to shorter reaction times and higher yields.Synthesis of benzimidazole (B57391) derivatives using [BMIM]HSO₄ as an ionic liquid under microwave irradiation. mdpi.com

Future Perspectives and Grand Challenges in Benzoylpyridine Research

Emerging Methodologies for Sustainable Synthesis of Complex Benzoylpyridine Structures

The synthesis of benzoylpyridines has traditionally relied on methods that often involve harsh conditions, stoichiometric reagents, and limited substrate scopes. However, the field is witnessing a shift towards more sustainable and efficient synthetic strategies, driven by the principles of green chemistry.

A significant advancement is the development of modular, light-driven flow strategies. nih.gov These methods offer a telescoped approach to access electronically diverse benzoylpyridines by merging a catalyst-free reductive arylation with a subsequent oxidation step. nih.govacs.org For instance, a photochemical process using 365 nm light can facilitate the coupling of various aromatic aldehydes with cyanopyridines. This is followed by an in-line oxidation, for example using a benign oxidant like potassium permanganate (B83412) (KMnO₄), to yield the final benzoylpyridine products. nih.govacs.org This continuous flow process is notable for its high efficiency, short residence times, and scalability, representing a significant improvement over traditional batch methods. nih.govacs.org

Key features of these emerging methodologies include:

Catalyst-Free Reactions: The use of light as a "traceless" reagent equivalent minimizes the need for expensive and potentially toxic metal catalysts. nih.gov

Continuous Flow Systems: These systems allow for better control over reaction parameters, improved safety, and higher throughput compared to batch processing. nih.govacs.org

Benign Reagents and Solvents: The focus is on using environmentally friendly oxidants and minimizing waste. nih.govacs.org

Broad Substrate Scope: These methods have been shown to be effective for a variety of substituted benzaldehydes and cyanopyridines, allowing for the creation of a library of benzoylpyridines with diverse electronic properties. nih.govacs.org

Other innovative approaches include one-step oxidation methods, such as the use of an ionic hydride as a catalyst and dry air or oxygen as the oxidizing agent to convert phenyl(pyridin-2-yl)methanol (B192787) to 2-benzoylpyridine (B47108) with high yields (up to 95%) under mild conditions. google.com Friedel-Crafts type reactions, where cyanopyridines react with substituted benzenes in the presence of a Lewis acid catalyst, also provide a pathway to these structures. google.com

Table 1: Comparison of Synthetic Methodologies for Benzoylpyridines

Method Key Features Reagents/Conditions Yield Reference
Photochemical Flow Synthesis Catalyst-free, continuous flow, sustainable Aromatic aldehydes, cyanopyridines, 365 nm light, KMnO₄ oxidation Good to excellent nih.govacs.org
One-Step Oxidation Mild conditions, high yield, environmentally friendly Phenyl(pyridine-2-yl)methanol, ionic hydride catalyst, air/O₂ Up to 95% google.com
Lewis Acid Catalyzed Reaction Utilizes cyanopyridines and substituted benzenes 2-Cyanopyridine, veratrole, AlCl₃, HCl Not specified google.com

| Classical Friedel-Crafts Acylation | Traditional method | Nicotinic acid, thionyl chloride, benzene (B151609), AlCl₃ | ~90% (for 3- and 4-benzoylpyridine) | orgsyn.org |

Integration of 2-(2-Methoxy-5-methylbenzoyl)pyridine into Advanced Hybrid and Nanomaterials

The unique structural and electronic properties of benzoylpyridines, including this compound, make them attractive building blocks for the construction of advanced materials. The pyridine (B92270) and benzoyl moieties can act as coordination sites for metal ions, paving the way for their integration into metal-organic frameworks (MOFs), coordination polymers, and other hybrid materials.

The nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group can act as a bidentate chelating ligand, leading to the formation of stable metal complexes. researchgate.net Research has demonstrated the synthesis of binuclear metal complexes of 2-benzoylpyridine with cobalt(II) and copper(II). researchgate.net The resulting materials can exhibit interesting magnetic, optical, or catalytic properties.

The potential applications for benzoylpyridine-containing materials are broad:

Metal-Organic Frameworks (MOFs): The rigid structure of benzoylpyridines can be exploited to create porous MOFs with applications in gas storage, separation, and catalysis. For example, MOFs constructed with pyridine-based spacers have shown interesting topological structures and properties. nih.gov

Polymeric Materials: Benzoylpyridine units can be incorporated into polymer backbones to create materials with enhanced thermal stability and specific photophysical properties. For instance, polybenzoxazines containing pyridyl groups have been synthesized and studied. researchgate.net

Nanomaterials: The functional groups on the benzoylpyridine scaffold can be used to anchor these molecules onto the surface of nanoparticles, creating functionalized nanomaterials for various applications. Schiff bases derived from substituted pyridines have been used to create metal complexes with potential biological applications. nih.gov

While direct research on the integration of this compound into such materials is still emerging, the principles established with related benzoylpyridine structures provide a clear roadmap for future investigations. The methoxy (B1213986) and methyl groups on the benzoyl ring of this specific compound can further influence the properties of the resulting materials through steric and electronic effects.

Computational Design of Novel Benzoylpyridine-Based Systems with Tunable Chemical Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of molecular systems. rsc.org For benzoylpyridine research, computational modeling offers a powerful approach to design novel structures with tailored electronic and photophysical properties, accelerating the discovery of new functional materials. rsc.org

DFT studies can provide deep insights into:

Molecular Structure and Vibrational Spectra: Calculations can accurately predict bond lengths, bond angles, and vibrational frequencies, which can be correlated with experimental data.

Electronic Properties: The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is crucial for understanding the electronic transitions and reactivity of benzoylpyridine derivatives. nih.gov The energy gap between the HOMO and LUMO can be tuned by introducing different substituents on the aromatic rings, which in turn affects the molecule's color, photostability, and redox properties. nih.govnih.gov

Structure-Activity Relationships: Molecular Electrostatic Potential (MEP) maps can identify the electron-rich and electron-poor regions of a molecule, predicting its interaction with other molecules and its reactivity in chemical reactions.

Reaction Mechanisms: Computational modeling can elucidate the transition states and energy barriers of synthetic pathways, aiding in the optimization of reaction conditions. rsc.org

For example, DFT calculations have been used to study the structural properties and chemical reactivity of chiral benzimidazoles, providing insights into their frontier molecular orbitals. nih.gov Similar studies on benzoylpyridine systems can guide the rational design of molecules like this compound to achieve desired characteristics. By computationally screening a virtual library of substituted benzoylpyridines, researchers can identify promising candidates for synthesis and experimental validation, saving significant time and resources. The use of more advanced computational methods like Free Energy Perturbation (FEP) can also allow for the accurate prediction of changes in protein stability and binding affinity upon mutation, a technique that could be adapted for designing benzoylpyridine-based systems with specific biological targets. youtube.com

Table 2: Computationally Derived Properties of Benzimidazole (B57391) Derivatives (as an analogue for Benzoylpyridine systems)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Reference
3a -6.45 -0.84 5.61 nih.gov
3d -6.23 -1.75 4.48 nih.gov
3e -6.36 -0.85 5.51 nih.gov
3f -6.45 -0.84 5.61 nih.gov

| 6d | -5.79 | -2.08 | 3.71 | nih.gov |

This table illustrates how computational studies can determine the electronic properties of heterocyclic compounds. Similar analyses are crucial for the design of novel benzoylpyridines.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Methoxy-5-methylbenzoyl)pyridine, and how can reaction efficiency be optimized?

  • Methodology : A validated approach involves cyclization of brominated intermediates (e.g., 3-bromo-(4-methylbenzoyl)propionamide) with substituted pyridines like 2-amino-5-methylpyridine. Reaction conditions such as aprotic solvents (DMF), temperatures (80–100°C), and catalytic bases (K₂CO₃) are critical for yield optimization. For example, cyclization under reflux in DMF achieves ~60–70% yield .
  • Optimization Strategies :

  • Solvent polarity adjustments (e.g., switching from THF to DMF).
  • Temperature control to minimize side reactions.
  • Use of coupling agents (e.g., EDC/HOBt) for amide bond formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR (¹H/¹³C) : Confirms substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridine ring protons at δ 7.5–8.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related methyl ester derivatives (R factor = 0.042) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₃NO₂: 227.0946).

Q. What are the recommended storage conditions to ensure long-term stability?

  • Protocol : Store in amber vials under inert gas (N₂/Ar) at –20°C. Desiccants (silica gel) prevent hydrolysis of the benzoyl group. Stability studies on similar methoxypyridines indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Approach : Density Functional Theory (DFT) calculates electron density maps, identifying electrophilic sites (e.g., carbonyl carbon at the benzoyl group). The methoxy group’s electron-donating effect directs nucleophilic attack to the para position .
  • Validation : Molecular docking studies align with experimental IC₅₀ values for kinase inhibitors derived from this scaffold .

Q. What strategies enhance the solubility of derivatives for in vivo studies?

  • Solutions :

  • Introduce hydrophilic groups (e.g., –OH, –NH₂) at non-critical positions (meta to methoxy).
  • Use co-solvents (DMSO:PBS mixtures) or lipid-based nanoparticles, as shown for pyridine-based drug candidates (e.g., bioavailability improved by 40% in murine models) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Troubleshooting :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Purity Verification : HPLC (≥95% purity) and LC-MS to rule out degradation products.
  • Meta-Analysis : Cross-reference structural analogs (e.g., 5-ethyl-2-methylpyridine derivatives) to identify activity trends .

Q. What is the role of the methoxy group in directing electrophilic aromatic substitution?

  • Mechanistic Insight : The methoxy group activates the benzene ring via electron donation, favoring electrophilic attack at the para position. Regioselective bromination (Br₂/CCl₄) of related compounds yields para-bromo derivatives with >80% selectivity .

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